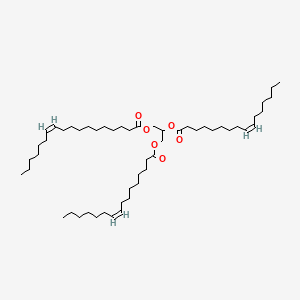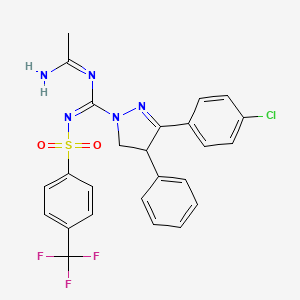![molecular formula C18H24N4O3 B12298872 tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B12298872.png)
tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The compound’s structure includes a tert-butyl ester group, which can influence its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and suitable catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts may be used to facilitate esterification or substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Altered pyrazolo[1,5-a]pyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology
Biological Activity Studies: It is used in research to study its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound’s structure is explored for developing new therapeutic agents targeting specific biological pathways.
Industry
Material Science: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the modifications present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
The unique combination of the pyrazolo[1,5-a]pyrimidine core with the tert-butyl ester group and specific functional groups (ethyl and hydroxy) distinguishes this compound from others. Its specific structure imparts unique reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H24N4O3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C18H24N4O3/c1-6-12-11(2)19-15-10-13(20-22(15)16(12)23)14-8-7-9-21(14)17(24)25-18(3,4)5/h7-8,10,14,20H,6,9H2,1-5H3 |
Clave InChI |
CWMBPHAPTASVFM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C=C(NN2C1=O)C3C=CCN3C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)
![4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid](/img/structure/B12298791.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)
![7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298798.png)


![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298813.png)
![(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla](/img/structure/B12298819.png)


![N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)
![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)

![9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine](/img/structure/B12298869.png)
